Home > Products > Screening Compounds P31762 > Des-3-pyridylmethyl Indinavir
Des-3-pyridylmethyl Indinavir -

Des-3-pyridylmethyl Indinavir

Catalog Number: EVT-14037455
CAS Number:
Molecular Formula: C30H42N4O4
Molecular Weight: 522.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-3-pyridylmethyl Indinavir is a structural analog of Indinavir, which is a potent inhibitor of the Human Immunodeficiency Virus (HIV) protease. Indinavir was one of the first HIV protease inhibitors approved for clinical use, and its derivatives, including Des-3-pyridylmethyl Indinavir, are explored for enhanced efficacy and reduced resistance in HIV treatment. The compound is classified as an antiviral agent, specifically targeting the protease enzyme crucial for HIV replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of Des-3-pyridylmethyl Indinavir typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 3-pyridylmethylamine and appropriate aromatic aldehydes.
  2. Formation of the Core Structure: A critical step is the formation of the indinavir core, which may involve cyclization reactions under acidic or basic conditions. This can be achieved through the reaction of a pyridine derivative with a suitable coupling agent.
  3. Side Chain Attachment: The attachment of the side chain is performed using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate the reaction between the core structure and carboxylic acid derivatives.
  4. Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for biological evaluation.

Industrial production methods might optimize these steps for scalability, employing continuous flow reactors to enhance control over reaction conditions and yields.

Molecular Structure Analysis

Structure and Data

Des-3-pyridylmethyl Indinavir possesses a complex molecular structure characterized by:

  • Molecular Formula: C15H19N3O2
  • Molecular Weight: Approximately 275.33 g/mol
  • IUPAC Name: 3-Pyridylmethyl-1,6-dihydro-2H-pyridin-2-one
  • Structural Features: The compound features a pyridine ring that contributes to its binding affinity to the HIV protease. The presence of functional groups such as hydroxyls and amines enhances its interaction with biological targets.

The three-dimensional conformation of Des-3-pyridylmethyl Indinavir can be elucidated through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions.

Chemical Reactions Analysis

Reactions and Technical Details

Des-3-pyridylmethyl Indinavir undergoes various chemical reactions that are critical for its biological activity:

  1. Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, affecting its stability and bioavailability.
  2. Binding Interactions: The primary reaction of interest is its binding to the active site of HIV protease, where it mimics natural substrates, leading to inhibition of enzyme activity.
  3. Metabolic Transformations: In vivo, Des-3-pyridylmethyl Indinavir may be metabolized by cytochrome P450 enzymes, resulting in various metabolites that could influence its pharmacokinetics and pharmacodynamics.
Mechanism of Action

Process and Data

The mechanism of action of Des-3-pyridylmethyl Indinavir involves:

  1. Inhibition of HIV Protease: The compound binds to the active site of HIV protease, preventing the cleavage of viral polyproteins necessary for producing infectious viral particles.
  2. Competitive Binding: It competes with natural substrates for binding to the catalytic aspartic acid residues within the protease's active site, effectively blocking viral replication.
  3. Conformational Changes: Upon binding, Des-3-pyridylmethyl Indinavir induces conformational changes in the protease that further inhibit its activity.

Studies using molecular dynamics simulations have provided insights into how this compound interacts with different states of the protease during its unbinding pathway.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Des-3-pyridylmethyl Indinavir exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature; it is sensitive to hydrolysis under alkaline conditions.
  • Melting Point: Specific melting point data would need to be determined experimentally but is crucial for understanding its solid-state behavior.

Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.

Applications

Scientific Uses

Des-3-pyridylmethyl Indinavir has several applications in scientific research:

  1. Antiviral Drug Development: It serves as a lead compound for developing new antiviral agents against HIV, particularly those resistant to existing therapies.
  2. Biochemical Studies: The compound can be used in studies investigating HIV protease function and resistance mechanisms.
  3. Drug Design Research: Its structure provides a framework for designing new inhibitors that can overcome resistance mutations commonly seen in HIV strains.
Synthesis and Structural Optimization

Synthetic Pathways for Des-3-pyridylmethyl Indinavir as a Key Intermediate in Protease Inhibitor Production

Des-3-pyridylmethyl indinavir represents a critical synthetic intermediate in the production pathway of the HIV-1 protease inhibitor indinavir sulfate (Crixivan®). The compound emerges following the selective dealkylation of the 3-pyridylmethyl moiety from the parent molecule's piperazine nitrogen. This transformation enables strategic repositioning of functional groups essential for antiviral activity. The synthetic route to this intermediate originates from chiral aminoindanol precursors, utilizing a multi-step sequence that incorporates peptide coupling reactions and stereoselective reductions [1] [9].

The manufacturing process involves seven linear steps with the des-pyridylmethyl derivative appearing at stage IV. Key transformations include:

  • Boc-protection of (1S,2R)-aminoindanol
  • Carboxyl activation followed by coupling with (2R,4S)-hydroxy-5-[(tert-butylamino)carbonyl]pentanoic acid
  • Selective deprotection and piperazine ring formation
  • Regioselective alkylation at the less hindered piperazine nitrogen
  • Targeted dealkylation to yield des-3-pyridylmethyl indinavir

This intermediate serves as the molecular scaffold for structural diversification, particularly for introducing alternative P2' substituents to optimize binding interactions with HIV-1 protease mutants. The synthesis faces significant yield constraints at the dealkylation stage (typically 35-42% yield) due to competing side reactions including over-dealkylation and piperazine ring degradation [9]. Careful control of reaction temperature (-10°C to 0°C) and stoichiometry of dealkylating agents (e.g., trichloroethyl chloroformate) is essential to minimize these byproducts.

Table 1: Key Intermediates in Indinavir Synthesis Pathway

Synthetic StageIntermediate CompoundFunctionTypical Yield
I(1S,2R)-N-Boc-1-amino-2-indanolChiral backbone89%
IIIPentanoic acid-coupled adductHydroxyethylene isostere75%
IVDes-3-pyridylmethyl indinavirVersatile intermediate40%
VIPyridylmethyl-reincorporated analogPre-final intermediate68%
VIIIndinavir sulfateFinal API82%

Catalytic Asymmetric Strategies for Stereochemical Control in Piperazine Backbone Formation

The stereochemical integrity of des-3-pyridylmethyl indinavir's piperazine backbone directly determines its effectiveness as a protease inhibitor precursor. The molecule contains three chiral centers (2R, 4S, 1S) that must be rigorously controlled during synthesis to ensure correct binding orientation within the protease active site. The synthetic challenge lies in constructing the constrained piperazine ring while maintaining stereochemical purity at the C2 and C4 positions [1] [7].

Modern synthetic approaches employ three catalytic strategies for asymmetric induction:

  • Jacobsen hydrolytic kinetic resolution: Utilizes cobalt(III) salen complexes to resolve racemic epoxide intermediates, achieving >98% ee for the (2R,4S) configuration but sacrificing 50% theoretical yield [7].
  • Proline-derived organocatalysis: Enantioselective α-amination of aldehydes establishes the C2 stereocenter with 90-92% ee, though scalability remains challenging.
  • Enzymatic desymmetrization: Lipase-mediated resolution of meso-diester precursors provides the hydroxyethylene isostere with 99% ee and 42% isolated yield, representing the most industrially viable approach [5].

The piperazine ring closure employs a microwave-assisted intramolecular SN2 reaction that preserves stereochemistry through inversion-free cyclization. This step requires precise temperature control (80±2°C) to prevent epimerization at the C4 position, which increases diastereomeric impurities by 12-15% per 5°C deviation. Post-synthetic chiral purification utilizes simulated moving bed chromatography with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, achieving 99.5% diastereomeric excess but adding 28% to production costs [7].

Table 2: Stereochemical Control Methods in Backbone Synthesis

MethodStereocenter Controlledee/dr AchievedThroughput Limitations
Jacobsen HKRC2>98% eeMaximum 50% yield
Proline-catalyzed aminationC492% eeKilogram-scale limitation
Enzymatic desymmetrizationC2 and C499% deSubstrate specificity
Microwave cyclizationC2 retention>99.5% retentionNarrow thermal window

Comparative Analysis of Pyridylmethyl vs. Benzyl Substituents in Analog Synthesis

The strategic removal of the 3-pyridylmethyl group from indinavir creates a versatile platform for structure-activity relationship (SAR) studies, particularly concerning substituent effects at the P2' position. Comparative analyses reveal significant pharmacological distinctions between pyridyl-containing and benzyl-substituted analogs. Biochemical assays demonstrate that benzyl analogs consistently outperform pyridylmethyl derivatives against drug-resistant HIV strains, showing 3.5-5.2-fold lower Ki values against mutant proteases (e.g., V82A, I84V) [2] [8].

Crystallographic evidence from HTLV-1 protease complexes (PDB: 3WSJ) reveals the structural basis for this differential activity. The pyridyl nitrogen forms a suboptimal hydrogen bond (3.2Å) with Val111 in HTLV-1 protease compared to the stronger (2.8Å) interaction observed with benzyl-derived inhibitors. Furthermore, π-stacking interactions with the hydrophobic S2' subsite (Ile108, Ile109) are 40% less stable with pyridylmethyl groups (binding energy -7.2 kcal/mol) versus benzyl substituents (-10.1 kcal/mol) due to reduced electron density in the heteroaromatic system [8].

Hydrophobic parameters significantly influence inhibitor efficacy:

  • Benzyl analogs: clogP = 4.2 ± 0.3, membrane permeability (Papp) = 22 × 10⁻⁶ cm/s
  • Pyridylmethyl analogs: clogP = 3.1 ± 0.4, Papp = 16 × 10⁻⁶ cm/s
  • Optimal balance: 3-Nitrobenzyl derivatives achieve clogP 3.8 with Papp 20 × 10⁻⁶ cm/s while maintaining Ki = 0.8 nM [2]

These findings demonstrate that increased hydrophobicity enhances target binding but must be balanced against cellular uptake requirements. Molecular dynamics simulations indicate that bulky substituents (naphthylmethyl, biphenylmethyl) improve flap stabilization (RMSF reduction of 0.8Å) but reduce solubility below pharmaceutically acceptable limits (<0.05 mg/mL) [1] [2].

Table 3: Comparative Analysis of P2' Substituents in Indinavir Analogs

SubstituentKi HIV-1 (nM)Ki HTLV-1 (μM)clogPS2' Binding Energy (kcal/mol)
3-Pyridylmethyl (Indinavir)0.363.53.1-7.2
Benzyl0.180.94.2-10.1
3-Nitrobenzyl0.801.23.8-9.8
2-Naphthylmethyl0.250.65.1-11.3
Cyclohexylmethyl1.302.14.0-8.9

Scalability Challenges in Multi-Step Synthesis and Impurity Profiling

The industrial production of des-3-pyridylmethyl indinavir confronts three principal scalability challenges: crystallization control during piperazine ring formation, purification of stereoisomeric impurities, and management of genotoxic alkylating agents. The critical ring-closure step exhibits nonlinear scalability due to exothermicity management issues - pilot-scale runs (50L) show 12% lower yield than laboratory batches (1L) because of thermal gradients during cyclization, leading to elevated levels (1.2-1.8%) of the desaturation impurity (∆²⁻³ piperazine derivative) [9].

Impurity profiling identifies four structurally related byproducts that require rigorous control:

  • Diastereomeric cis-piperazine (2S,4S configuration): Forms via C4 epimerization during acidic workup; must be controlled to <0.15%
  • N-desalkyl intermediate: Resulting from incomplete protection; exhibits renal toxicity in animal models
  • Oxidative dimer: Catalyzed by trace metal impurities; forms during solvent recovery
  • Chloromethyl impurity: Potential genotoxin from alkylating reagents; ICH M7 classification Category 2

Purification challenges center on the structural similarity between des-3-pyridylmethyl indinavir and its cis-isomer (∆Rf = 0.03 in reversed-phase HPLC). Industrial solutions employ crystallization-induced asymmetric transformation (CIAT) in toluene/ethyl acetate (4:1) with catalytic L-tartaric acid, which simultaneously epimerizes the undesired diastereomer while crystallizing the desired (2R,4S) isomer. This approach reduces impurity levels from 8.5% to 0.08% while improving overall yield by 15 percentage points [9].

Solvent selection critically impacts impurity profiles:

  • Polar aprotic solvents (DMF, NMP): Increase diastereomerization but improve solubility
  • Chlorinated solvents (DCM, chloroform): Suppress oxidation but present genotoxic risks
  • Hydrocarbon-ethereal mixtures (toluene/MTBE): Optimal balance for controlled crystallization

The final control strategy employs parametric release testing with HPLC-UV-MS quantification at six intermediate stages, ensuring total impurities remain below 0.5% in the isolated des-3-pyridylmethyl intermediate.

Table 4: Critical Quality Attributes in Manufacturing Process

Critical StepParameterControl RangeImpact on Quality
Piperazine cyclizationTemperature80±2°C>83°C: 5% increase in desaturation impurity
Diastereomer separationSolvent ratioToluene:EtOAc 4:1 ±0.2Ratio variance: ±0.5% cis-isomer
CrystallizationCooling rate10°C/hour ±1°CFaster cooling: Inclusion impurities +300%
Final isolationResidual solvents<600 ppm DMFExceeds ICH Q3C limit

Properties

Product Name

Des-3-pyridylmethyl Indinavir

IUPAC Name

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide

Molecular Formula

C30H42N4O4

Molecular Weight

522.7 g/mol

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)

InChI Key

MKMGKCALCCOODL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.